molecular formula C8H6N6O2 B13524473 3-Azido-5-(azidomethyl)benzoic acid

3-Azido-5-(azidomethyl)benzoic acid

Cat. No.: B13524473
M. Wt: 218.17 g/mol
InChI Key: OWECNHMRTWJKDH-UHFFFAOYSA-N
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Description

3-Azido-5-(azidomethyl)benzoic acid is a compound that features two azido groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-5-(azidomethyl)benzoic acid typically involves the azidation of a suitable precursor. One common method starts with 3,5-bis(hydroxymethyl)aniline, which undergoes diazotization followed by azidation to introduce the azido groups . Another approach involves the formal C-H azidation of 1,3-disubstituted benzenes via regioselective borylation followed by deborylative azidation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for larger-scale synthesis, provided that appropriate safety measures are in place due to the potentially hazardous nature of azido compounds.

Chemical Reactions Analysis

Types of Reactions

3-Azido-5-(azidomethyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-Azido-5-(azidomethyl)benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Azido-5-(azidomethyl)benzoic acid primarily involves its azido groups. These groups can undergo photoreactions to form reactive intermediates that can covalently bind to target molecules. This property is exploited in photoaffinity labeling techniques to identify molecular targets .

Comparison with Similar Compounds

Similar Compounds

    3-(Azidomethyl)benzoic Acid: Similar structure but with only one azido group.

    5-(Azidomethyl)benzoic Acid: Another similar compound with a different substitution pattern.

Uniqueness

3-Azido-5-(azidomethyl)benzoic acid is unique due to the presence of two azido groups, which enhances its reactivity and versatility in chemical reactions compared to compounds with only one azido group.

Properties

Molecular Formula

C8H6N6O2

Molecular Weight

218.17 g/mol

IUPAC Name

3-azido-5-(azidomethyl)benzoic acid

InChI

InChI=1S/C8H6N6O2/c9-13-11-4-5-1-6(8(15)16)3-7(2-5)12-14-10/h1-3H,4H2,(H,15,16)

InChI Key

OWECNHMRTWJKDH-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)N=[N+]=[N-])CN=[N+]=[N-]

Origin of Product

United States

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